molecular formula C10H15ClFNO B12854382 (S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

Cat. No.: B12854382
M. Wt: 219.68 g/mol
InChI Key: QXLGUUPNDGVDQP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanol moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-2-amino-2-methylpropan-1-ol.

    Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are also explored to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and chiral auxiliaries.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic effects, including its use in the development of drugs for neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may also modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoromethylphenidate: A stimulant drug with higher potency as a dopamine reuptake inhibitor.

    4-Fluorobenzylamine: Used as a building block in the synthesis of various fluorinated compounds.

    Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry.

Uniqueness

(S)-1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is unique due to its chiral nature and the presence of both amino and fluorophenyl groups, which confer specific biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(1S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-10(2,13)9(12)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H/t9-;/m0./s1

InChI Key

QXLGUUPNDGVDQP-FVGYRXGTSA-N

Isomeric SMILES

CC(C)([C@H](C1=CC=C(C=C1)F)N)O.Cl

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)N)O.Cl

Origin of Product

United States

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